2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the seventh position on the benzo[d]oxazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-aminophenol with bromine and trifluoromethoxy reagents under controlled conditions. One common method includes the condensation of 2-aminophenol with an appropriate trifluoromethoxy-substituted benzaldehyde, followed by bromination of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 7-Bromo-2-(trifluoromethyl)benzo[d]oxazole
Uniqueness
2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzo[d]oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H3BrF3NO2 |
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Molecular Weight |
282.01 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO2/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H |
InChI Key |
DZDBRCUHPWDMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)Br |
Origin of Product |
United States |
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